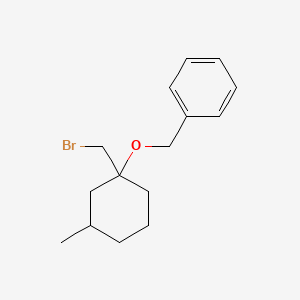
(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of toluene derivatives under conditions suitable for free radical halogenation. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the preparation of intermediates followed by bromination and cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone, which facilitates the substitution of the bromine atom.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the cyclohexyl group.
Bromocyclohexane: Contains a bromine atom attached to a cyclohexane ring but lacks the benzene ring.
Methylcyclohexyl Bromide: Similar to (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene but without the benzene ring.
Uniqueness
This compound is unique due to the presence of both a benzene ring and a cyclohexyl group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Properties
Molecular Formula |
C15H21BrO |
|---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
[1-(bromomethyl)-3-methylcyclohexyl]oxymethylbenzene |
InChI |
InChI=1S/C15H21BrO/c1-13-6-5-9-15(10-13,12-16)17-11-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |
InChI Key |
DBXTVWKTMXEVJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CBr)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















